N-Carbobenzoxy-DL-norleucine

Description

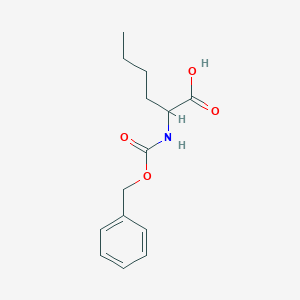

Structure

3D Structure

Properties

IUPAC Name |

2-(phenylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-2-3-9-12(13(16)17)15-14(18)19-10-11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMYWMOZOCYAHNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20294762 | |

| Record name | Z-DL-Nle-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20294762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15027-13-1 | |

| Record name | 15027-13-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97950 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Z-DL-Nle-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20294762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of N-Carbobenzoxy-DL-norleucine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-Carbobenzoxy-DL-norleucine, a key building block in peptide synthesis and drug design. This document summarizes its known quantitative data, outlines detailed experimental protocols for property determination, and presents a visual representation of its synthesis workflow.

Core Physicochemical Data

This compound, also known as N-Cbz-DL-norleucine, is a synthetic derivative of the non-proteinogenic amino acid DL-norleucine. The introduction of the carbobenzoxy (Cbz) protecting group on the alpha-amino group is a critical modification that prevents unwanted side reactions during peptide bond formation.[1] The physicochemical properties of this compound are fundamental to its application in synthetic chemistry.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₉NO₄ | [2] |

| Molecular Weight | 265.31 g/mol | [2] |

| Appearance | White to almost white powder or crystals | [3][4] |

| Melting Point | 104.0 - 108.0 °C | [2][3] |

| Boiling Point | Data not available | |

| Solubility | Soluble in organic solvents (e.g., DMF, DCM, MeOH); expected to have low solubility in water.[5][6] | [5][6] |

| pKa | Data not available | |

| logP | Data not available |

Experimental Protocols

Precise characterization of this compound requires standardized experimental protocols. Below are detailed methodologies for determining key physicochemical properties.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for sample grinding)

Procedure:

-

Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially to approach the expected melting point (around 100 °C).

-

When the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the last solid crystal melts (the completion of melting). The melting point is reported as this range.[7]

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., water, ethanol, dichloromethane). The presence of undissolved solid is essential to ensure a saturated solution.

-

Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant. To remove any suspended solid particles, the sample should be centrifuged or filtered through a syringe filter (ensure the filter material does not adsorb the solute).

-

Quantify the concentration of this compound in the clear supernatant using a pre-validated analytical method, such as HPLC-UV. A calibration curve prepared with standard solutions of known concentrations is required for accurate quantification.[5]

-

The solubility is expressed as mass per unit volume (e.g., mg/mL) or moles per unit volume (mol/L).

Determination of pKa (Acid-Base Titration)

The pKa values of the ionizable groups (the carboxylic acid and the carbamate) can be determined by acid-base titration.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

-

Dissolve a precisely weighed amount of this compound in a known volume of deionized water. A co-solvent may be necessary if the solubility in water is too low.

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

To determine the pKa of the carboxylic acid group, titrate the solution with the standardized NaOH solution. Record the pH value after each incremental addition of the base.

-

Continue the titration well past the expected equivalence point.

-

To determine the pKa of the N-H group of the carbamate (though less common for this functional group), the compound could first be protonated with a strong acid and then titrated with a strong base.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa value corresponds to the pH at the half-equivalence point, where half of the acidic group has been neutralized.[8]

Determination of logP (Octanol-Water Partition Coefficient)

The partition coefficient (logP) is a measure of a compound's lipophilicity.

Apparatus:

-

Separatory funnel or screw-capped tubes

-

Mechanical shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV)

-

n-Octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4)

Procedure:

-

Pre-saturate the n-octanol with water and the water with n-octanol by mixing them and allowing the phases to separate.

-

Prepare a stock solution of this compound in one of the phases (typically the one in which it is more soluble).

-

Add a known volume of the stock solution to a separatory funnel or tube containing a known volume of the other phase.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.

-

Allow the two phases to separate completely. Centrifugation can be used to break up any emulsions.

-

Carefully sample a known volume from both the aqueous and the octanol phases.

-

Determine the concentration of this compound in each phase using a suitable analytical method like HPLC-UV.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.[9][10]

Synthesis Workflow

This compound is typically synthesized by the protection of the amino group of DL-norleucine using benzyl chloroformate in a basic aqueous solution, a reaction commonly known as the Schotten-Baumann reaction.

Caption: Synthesis workflow for this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound|CAS 15027-13-1 [benchchem.com]

- 3. This compound | 15027-13-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. This compound | 15027-13-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. scribd.com [scribd.com]

- 9. agilent.com [agilent.com]

- 10. Experimental Measures of Amino Acid Hydrophobicity and the Topology of Transmembrane and Globular Proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N-Carbobenzoxy-DL-norleucine

This guide provides a comprehensive overview of the synthesis, reaction mechanism, and experimental protocols for N-Carbobenzoxy-DL-norleucine, a key intermediate in peptide synthesis and drug development. The content is tailored for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a protected form of the non-proteinogenic amino acid DL-norleucine. The carbobenzoxy (Cbz or Z) group serves as a crucial protecting group for the amine functionality, preventing unwanted side reactions during peptide bond formation. This allows for the sequential and controlled assembly of amino acids to form peptides. The synthesis of this compound is typically achieved through the Schotten-Baumann reaction, a reliable method for the acylation of amines.

Physicochemical and Characterization Data

A summary of the key physicochemical and characterization data for this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₉NO₄ | [1] |

| Molecular Weight | 265.31 g/mol | [1] |

| Melting Point | 105 °C | [1] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, chloroform, DMSO, and acetone.[2] Not miscible or difficult to mix in water. | |

| Spectroscopic Data | ¹H NMR, ¹³C NMR, and FTIR spectra are available. | [1] |

Synthesis Protocol

The synthesis of this compound is most commonly performed via the Schotten-Baumann reaction, which involves the N-acylation of DL-norleucine with benzyl chloroformate under basic aqueous conditions.

Materials and Reagents

-

DL-Norleucine (1.0 equivalent)

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃) (2.0-3.0 equivalents)

-

Diethyl ether or other suitable organic solvent

-

Dilute hydrochloric acid (HCl)

-

Cold water

-

Ethanol/water or Ethyl acetate/hexane for recrystallization

Experimental Procedure

-

Dissolution of DL-Norleucine: Dissolve DL-norleucine in an aqueous solution of sodium carbonate or sodium bicarbonate. The base deprotonates the amino group, making it a more potent nucleophile.

-

Acylation Reaction: Cool the solution in an ice bath. While stirring vigorously, slowly add benzyl chloroformate (Cbz-Cl). The reaction is typically carried out in a biphasic system.[2][3]

-

Reaction Monitoring: Stir the reaction mixture for a period to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Extraction: After the reaction is complete, wash the reaction mixture with an organic solvent, such as diethyl ether, to remove any unreacted benzyl chloroformate and other non-polar impurities.[2]

-

Precipitation: Cool the remaining aqueous layer in an ice bath and carefully acidify it to a pH of approximately 2 with dilute hydrochloric acid. This step protonates the carboxylate group, causing the N-Cbz protected amino acid to precipitate out of the solution.[2]

-

Isolation: Collect the precipitated product by vacuum filtration and wash it with cold water to remove any remaining salts.[2]

-

Drying and Purification: Dry the collected solid. For further purification, recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.[2]

Reaction Mechanism

The synthesis of this compound proceeds via a nucleophilic acyl substitution reaction known as the Schotten-Baumann reaction.[4] The key steps are outlined below:

-

Nucleophilic Attack: The deprotonated amino group of DL-norleucine acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzyl chloroformate. This results in the formation of a tetrahedral intermediate.[4][5]

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.[5]

-

Deprotonation: The base present in the reaction mixture neutralizes the protonated amine, yielding the final this compound product and regenerating the nucleophilic amine for further reaction. The base also neutralizes the hydrochloric acid that is formed as a byproduct.[5]

Visualizations

Reaction Mechanism

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

Caption: Experimental workflow for this compound synthesis.

References

Spectral Analysis of N-Carbobenzoxy-DL-norleucine: A Technical Guide

This technical guide provides a comprehensive overview of the spectral data for N-Carbobenzoxy-DL-norleucine (Z-DL-Nle-OH), a key building block in peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of pharmaceutical sciences and chemical analysis, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Introduction

This compound is an N-protected form of the amino acid norleucine. The carbobenzoxy (Cbz or Z) group serves as a crucial protecting group in peptide synthesis, preventing the amine group from participating in unwanted side reactions. A thorough understanding of its spectral properties is essential for its identification, purity assessment, and structural elucidation in various research and development settings. This guide presents a compilation of its spectral data and the methodologies for their acquisition.

Spectral Data

The following sections summarize the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| 177.89 | Carbonyl carbon (COOH) |

| 157.53 | Carbonyl carbon (Cbz) |

| 136.88 | Quaternary aromatic carbon (Cbz) |

| 128.41 | Aromatic CH (Cbz) |

| 127.81 | Aromatic CH (Cbz) |

| 66.89 | Methylene carbon (CH₂-Ph) |

| 57.53 | α-carbon (CH) |

| 32.81 | Methylene carbon (CH₂) |

| 29.10 | Methylene carbon (CH₂) |

| 24.39 | Methylene carbon (CH₂) |

| 15.69 | Methyl carbon (CH₃) |

Solvent: Polysol; Reference: TMS[1]

¹H NMR Data

While a specific ¹H NMR spectrum for this compound was not found in the available resources, a representative spectrum can be inferred from the structure and data for similar compounds. The expected signals would include:

-

A multiplet around 7.3 ppm corresponding to the aromatic protons of the benzyl group.

-

A singlet around 5.1 ppm for the methylene protons of the benzyl group.

-

A multiplet around 4.3 ppm for the α-proton of the norleucine backbone.

-

Multiplets in the range of 0.8-1.8 ppm for the protons of the n-butyl side chain.

-

A broad singlet for the carboxylic acid proton.

-

A doublet for the amide proton, the position of which can be solvent-dependent.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 (broad) | O-H stretch (carboxylic acid) |

| ~3030 | C-H stretch (aromatic) |

| ~2950, 2870 | C-H stretch (aliphatic) |

| ~1710 | C=O stretch (carboxylic acid) |

| ~1690 | C=O stretch (urethane) |

| ~1530 | N-H bend and C-N stretch (amide II) |

| ~1250 | C-O stretch (urethane) |

| ~740, 700 | C-H out-of-plane bend (monosubstituted benzene) |

Note: The exact peak positions can vary slightly based on the sampling method (e.g., KBr pellet, ATR).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. While a specific experimental mass spectrum for this compound was not located, the expected molecular ion peak and fragmentation pattern can be predicted.

Expected Mass Spectrometry Data

| m/z | Assignment |

| 265.13 | [M]⁺ (Molecular Ion) |

| 220.12 | [M - COOH]⁺ |

| 176.09 | [M - C₇H₇O₂]⁺ |

| 108.06 | [C₇H₈O]⁺ (tropylium ion rearrangement) |

| 91.05 | [C₇H₇]⁺ (tropylium ion) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Polysol).

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

The NMR spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance sensitivity. A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the empty ATR crystal is collected first.

-

The sample spectrum is then acquired, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of this compound (typically in the range of 1-10 µg/mL) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.

Data Acquisition:

-

The solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

The mass spectrometer is operated in positive or negative ion mode. For this compound, positive ion mode is generally preferred to observe the protonated molecule [M+H]⁺.

-

A full scan mass spectrum is acquired over a relevant m/z range (e.g., 50-500) to identify the molecular ion.

-

Tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions, which aids in structural confirmation.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectral analysis of this compound.

References

The Strategic Integration of N-Carbobenzoxy-DL-norleucine in Modern Peptide Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Carbobenzoxy-DL-norleucine (Cbz-DL-Nle) is a protected, non-proteinogenic amino acid that serves as a valuable building block in peptide chemistry. Its unique structural features—the robust carbobenzoxy (Cbz) protecting group and the linear, aliphatic side chain of norleucine—offer strategic advantages in the synthesis of peptides with enhanced stability and tailored biological activity. This technical guide provides a comprehensive overview of the key applications of Cbz-DL-Nle, with a focus on its utilization in solid-phase peptide synthesis (SPPS), its role in structure-activity relationship (SAR) studies, and its application in the development of therapeutic peptides, particularly as modulators of the arginase-nitric oxide pathway. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its effective integration into research and drug development pipelines.

Introduction: The Rationale for Incorporating N-Cbz-DL-Norleucine into Peptides

The chemical synthesis of peptides is a cornerstone of modern drug discovery and biomedical research. The incorporation of unnatural amino acids is a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity. This compound is a derivative of the non-proteinogenic amino acid norleucine, where the alpha-amino group is protected by a benzyloxycarbonyl (Cbz or Z) group.

Norleucine, an isomer of leucine, is of significant interest in drug development for several key reasons:

-

Methionine Substitution: Norleucine is isosteric to methionine but lacks the oxidizable sulfur atom. Replacing methionine with norleucine in a peptide sequence can prevent oxidation, thereby increasing the peptide's shelf-life and stability without significantly altering its biological activity.

-

Enhanced Proteolytic Stability: The incorporation of D-amino acids is a well-established strategy to confer resistance to enzymatic degradation by proteases, which primarily recognize L-amino acids. The DL-racemic mixture of Cbz-DL-Nle allows for the introduction of either stereoisomer, although this presents challenges in purification.

-

Modulation of Hydrophobicity and Conformation: The linear alkyl side chain of norleucine can influence the peptide's overall hydrophobicity and conformational properties, potentially impacting receptor binding and pharmacokinetic profiles.

The Cbz group, a classic amine protecting group, is stable to both the acidic conditions of Boc-based SPPS and the basic conditions of Fmoc-based SPPS, offering unique orthogonality in complex synthetic strategies.

Key Applications in Peptide Chemistry

The primary applications of N-Cbz-DL-norleucine in peptide chemistry revolve around its use as a building block in the synthesis of peptides with improved properties and specific biological functions.

Solid-Phase Peptide Synthesis (SPPS)

N-Cbz-DL-norleucine can be incorporated into peptide sequences using standard SPPS protocols. However, its use presents a unique challenge: as a racemic mixture, its incorporation leads to the synthesis of diastereomeric peptides. These diastereomers will have different physicochemical properties and may exhibit different biological activities, necessitating careful purification and characterization.

Caption: General workflow for the solid-phase synthesis of a peptide incorporating N-Cbz-DL-norleucine.

Structure-Activity Relationship (SAR) Studies

The substitution of proteinogenic amino acids with norleucine is a valuable tool in SAR studies. By replacing methionine with norleucine, researchers can dissect the role of the sulfur atom in receptor binding and biological activity. Similarly, comparing the activity of the separated D- and L-norleucine-containing diastereomers can provide insights into the stereochemical requirements for activity.

Development of Therapeutic Peptides: Arginase Inhibition

Norleucine and its derivatives have been investigated as inhibitors of arginase, an enzyme that competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. By inhibiting arginase, norleucine-containing peptides can increase the bioavailability of L-arginine for NOS, leading to enhanced production of nitric oxide (NO). This has therapeutic implications for conditions associated with endothelial dysfunction, such as cardiovascular diseases.

Caption: Inhibition of arginase by a norleucine-containing peptide enhances nitric oxide production.

Quantitative Data

While specific coupling efficiencies and yields for N-Cbz-DL-norleucine are highly sequence-dependent and not extensively reported, the following tables provide representative data for the synthesis and purification of peptides containing Cbz-protected and DL-amino acids.

Table 1: Representative Coupling Efficiency in SPPS

| Amino Acid Derivative | Coupling Reagent | Coupling Time (h) | Representative Coupling Efficiency (%) |

| Cbz-L-Ala-OH | HBTU/DIPEA | 2 | >99 |

| Cbz-DL-Nle-OH | HBTU/DIPEA | 2-4 | 95-99* |

| Boc-L-Nle-OH | HBTU/DIPEA | 1 | >99 |

*Note: Coupling of Cbz-protected amino acids can sometimes be slower than their Boc or Fmoc counterparts. The use of a DL-mixture does not significantly impact the chemical coupling efficiency itself.

Table 2: Representative Yields for a Model Pentapeptide Synthesis and Purification

| Parameter | Representative Value | Notes |

| Crude Peptide Yield (post-cleavage) | 70-85% | Based on initial resin loading. |

| Purity of Crude Peptide (by HPLC) | 50-70% | Contains deletion sequences and diastereomers. |

| Yield of Purified Diastereomer 1 | 15-25% | Relative to crude peptide. |

| Yield of Purified Diastereomer 2 | 15-25% | Relative to crude peptide. |

| Overall Yield of a Single Diastereomer | 10-20% | Highly dependent on the separation efficiency. |

Detailed Experimental Protocols

Protocol for Solid-Phase Synthesis of a Norleucine-Containing Peptide

This protocol describes the manual synthesis of a model tripeptide (e.g., Ac-Ala-Nle-Gly-NH2) on a Rink Amide resin using Fmoc chemistry for the first two residues and N-Cbz-DL-Nle for the second position.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-Gly-OH, Fmoc-Ala-OH, N-Cbz-DL-Nle-OH

-

N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure® or HBTU and DIPEA

-

20% (v/v) piperidine in dimethylformamide (DMF)

-

Anhydrous DMF, dichloromethane (DCM)

-

Cleavage cocktail: 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

-

Acetic anhydride, DIPEA

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection (First Residue): Drain the DMF, add 20% piperidine/DMF, and agitate for 5 minutes. Drain and repeat for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Coupling of Fmoc-Gly-OH: In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF. Add the activated amino acid solution to the resin and agitate for 2 hours. Monitor coupling completion with a Kaiser test. Wash the resin with DMF (3x) and DCM (3x).

-

Fmoc Deprotection: Repeat step 2.

-

Coupling of N-Cbz-DL-Nle-OH: Activate N-Cbz-DL-Nle-OH (3 eq.) as in step 3 and couple to the resin for 2-4 hours. Wash the resin.

-

Coupling of Fmoc-Ala-OH: This step requires deprotection of the Cbz group. This is typically done after cleavage from the resin. For this example, we will cap the N-terminus with an acetyl group after the final amino acid is coupled.

-

Final Fmoc Deprotection: Repeat step 2 to deprotect the N-terminus of Alanine.

-

N-terminal Acetylation: To the deprotected peptide-resin, add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF. Agitate for 30 minutes. Wash the resin.

-

Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail and agitate for 2-3 hours. Filter the resin and collect the filtrate.

-

Precipitation: Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether. Centrifuge, decant the ether, and wash the peptide pellet with cold ether.

-

Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile) and purify the diastereomers by reverse-phase HPLC.

-

Analysis: Characterize the purified peptides by LC-MS and NMR to confirm their identity and purity.

Protocol for Arginase Inhibition Assay

This protocol is for determining the inhibitory activity of a norleucine-containing peptide on arginase.

Materials:

-

Purified arginase I

-

L-arginine solution (substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Norleucine-containing peptide inhibitor solution at various concentrations

-

Urea detection reagent (e.g., a colorimetric kit based on the diacetyl monoxime method)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Preparation: Dilute the purified arginase I in the assay buffer to a working concentration.

-

Assay Setup: In a 96-well plate, add the following to triplicate wells:

-

Blank: Assay buffer

-

Control (No Inhibitor): Arginase solution and assay buffer

-

Inhibitor: Arginase solution and the norleucine-containing peptide at various concentrations.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the L-arginine solution to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., an acidic solution, as specified by the urea detection kit).

-

Urea Detection: Add the urea detection reagent to all wells and incubate according to the manufacturer's instructions to allow for color development.

-

Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of inhibition for each inhibitor concentration compared to the control. Determine the IC50 value of the peptide inhibitor by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound is a versatile and strategically important building block in peptide chemistry. Its ability to enhance peptide stability through the prevention of methionine oxidation and its potential to modulate biological activity, particularly in the context of arginase inhibition, make it a valuable tool for researchers and drug developers. While the use of a racemic mixture introduces the complexity of diastereomer separation, the insights gained from studying the individual stereoisomers can be invaluable for structure-activity relationship studies. The protocols and data presented in this guide provide a framework for the successful incorporation of N-Cbz-DL-Nle into synthetic peptides, enabling the development of novel peptide-based therapeutics and research tools.

N-Carbobenzoxy-DL-norleucine: A Technical Guide to its Biological Activity and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Carbobenzoxy-DL-norleucine (Cbz-DL-Nle) is a synthetic derivative of the non-proteinogenic amino acid DL-norleucine. While its primary application has been as a protected amino acid in peptide synthesis, emerging research and structural analogy to other bioactive molecules suggest a potential for significant biological activity. This technical guide provides a comprehensive overview of the hypothesized biological functions of Cbz-DL-Nle, drawing upon the known activities of its constituent parts—the carbobenzoxy (Cbz) protecting group and the amino acid norleucine—as well as structurally similar compounds. This document outlines potential mechanisms of action, detailed experimental protocols for their investigation, and a framework for future research into its therapeutic potential. As direct experimental data on Cbz-DL-Nle is currently limited, this guide is intended to serve as a foundational resource to stimulate and direct future research endeavors.

Introduction

This compound is characterized by a DL-norleucine core, a straight-chain aliphatic amino acid, with its amino group protected by a carbobenzoxy group.[1] This Cbz group is a common protecting group in peptide chemistry, known for its stability and specific conditions for removal.[2] However, the addition of a Cbz group to an amino acid can also confer or modify its biological activity.

The biological potential of Cbz-DL-Nle can be conceptualized through two primary hypotheses:

-

Prodrug Hypothesis: Cbz-DL-Nle may act as a prodrug, releasing the bioactive DL-norleucine upon enzymatic or chemical cleavage of the Cbz group within a biological system. DL-norleucine is known to influence cellular signaling pathways, such as the mTOR pathway, and has been incorporated into enzyme inhibitors.[3][4]

-

Intact Molecule Activity: The intact Cbz-DL-Nle molecule may possess its own intrinsic biological activity. Studies on structurally similar N-Cbz-amino acids have demonstrated that they can act as receptor antagonists, for instance, at cholecystokinin (CCK) receptors.

This guide will explore these hypotheses in detail, providing the theoretical background and practical methodologies for their investigation.

Hypothesized Biological Activities and Functions

Modulation of the mTOR Signaling Pathway

The parent amino acid, DL-norleucine, has been shown to activate the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[4][5] Acute administration of norleucine has been demonstrated to increase rates of protein synthesis in various tissues.[4] If Cbz-DL-Nle is metabolized to release norleucine, it could indirectly modulate this critical pathway.

Key Implications:

-

Metabolic Regulation: Potential applications in conditions characterized by muscle atrophy or where stimulation of protein synthesis is desired.

-

Cancer Research: The role of the mTOR pathway in cancer is complex, with both pro-tumorigenic and anti-cancer effects of leucine (an isomer of norleucine) being reported.[6] The effect of norleucine warrants further investigation in this context.

Enzyme Inhibition

Norleucine's structural similarity to other amino acids like leucine and methionine makes it a candidate for incorporation into enzyme inhibitors, particularly those targeting proteases.[3] The linear, unbranched side chain of norleucine can occupy hydrophobic pockets in the active sites of enzymes.[3] A well-known derivative of norleucine, 6-diazo-5-oxo-L-norleucine (DON), is a potent glutamine antagonist with established anti-cancer properties, highlighting the potential of norleucine scaffolds in enzyme inhibition.[7][8]

Furthermore, the structurally similar compound, N-Carbobenzoxy-DL-norvaline, is hypothesized to act as a prodrug for norvaline, a known inhibitor of arginase. Arginase is an enzyme that plays a role in the urea cycle and regulates the bioavailability of L-arginine, a substrate for nitric oxide synthase (NOS). Inhibition of arginase can lead to increased nitric oxide production, which has implications for cardiovascular and immune responses. Given the structural similarity, Cbz-DL-Nle could potentially act as a prodrug for an arginase-inhibiting norleucine, although the arginase inhibitory activity of norleucine itself is not as well-established as that of norvaline.

Cholecystokinin (CCK) Receptor Antagonism

A number of N-carbobenzoxy-protected amino acids have been identified as competitive antagonists of cholecystokinin (CCK) receptors. The potency of this antagonism has been correlated with the hydrophobicity of the amino acid side chain. CCK is a peptide hormone and neurotransmitter involved in digestion, satiety, and anxiety. Antagonism of CCK receptors is a therapeutic strategy for various gastrointestinal and central nervous system disorders. It is plausible that the intact Cbz-DL-Nle molecule could exhibit antagonist activity at CCK receptors.

Quantitative Data

As of this review, there is no publicly available quantitative data (e.g., IC₅₀, Kᵢ, EC₅₀) specifically for the biological activity of this compound on any biological target. The following tables are presented to illustrate how such data would be structured and to provide context based on the activity of related compounds.

Table 1: Hypothetical Quantitative Data for this compound as an Enzyme Inhibitor

| Compound | Target Enzyme | Activity Metric | Value |

| This compound | Arginase I | IC₅₀ | To be determined |

| This compound | Arginase II | IC₅₀ | To be determined |

| DL-norleucine | Arginase I | IC₅₀ | To be determined |

| DL-norleucine | Arginase II | IC₅₀ | To be determined |

Table 2: Hypothetical Quantitative Data for this compound as a Receptor Antagonist

| Compound | Receptor | Activity Metric | Value |

| This compound | CCK₁ Receptor | Kᵢ | To be determined |

| This compound | CCK₂ Receptor | Kᵢ | To be determined |

Experimental Protocols

To elucidate the biological activity of this compound, the following detailed experimental protocols are proposed.

Synthesis of this compound

This protocol describes a standard method for the N-protection of DL-norleucine using benzyl chloroformate.

-

Materials: DL-norleucine, sodium carbonate, benzyl chloroformate (Cbz-Cl), diethyl ether, hydrochloric acid, ethyl acetate, hexane.

-

Procedure:

-

Dissolve DL-norleucine in an aqueous solution of sodium carbonate.

-

Cool the solution in an ice bath.

-

Slowly add benzyl chloroformate to the cooled solution with vigorous stirring.

-

Continue stirring for several hours, allowing the reaction to proceed.

-

Extract the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.

-

Acidify the aqueous layer with hydrochloric acid to precipitate the this compound.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

For further purification, recrystallize the product from an ethyl acetate/hexane solvent system.[9]

-

-

Characterization: Confirm the identity and purity of the synthesized compound using techniques such as NMR, mass spectrometry, and HPLC.

Arginase Inhibition Assay

This colorimetric assay measures the amount of urea produced from the enzymatic reaction of arginase with L-arginine.

-

Materials: Purified human arginase I or II, L-arginine, manganese chloride (MnCl₂), Tris-HCl buffer, this compound (and DL-norleucine as a control), urea colorimetric detection reagents.

-

Procedure:

-

Enzyme Activation: Pre-incubate the arginase enzyme in a buffer containing MnCl₂, as manganese is essential for its activity.[10]

-

Inhibitor Preparation: Prepare serial dilutions of this compound and DL-norleucine in the assay buffer.

-

Reaction Initiation: In a 96-well plate, add the activated enzyme to wells containing the different concentrations of the test compounds. Initiate the reaction by adding L-arginine.[10]

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[11]

-

Reaction Termination: Stop the reaction by adding an acidic reagent.

-

Urea Detection: Add the colorimetric reagents that react with the urea produced to generate a colored product.

-

Data Analysis: Measure the absorbance of the colored product using a microplate reader. Plot the absorbance values against the inhibitor concentrations and use non-linear regression to calculate the IC₅₀ value.[10]

-

Cholecystokinin (CCK) Receptor Binding Assay

This competitive radioligand binding assay measures the ability of this compound to displace a radiolabeled ligand from CCK receptors.

-

Materials: Cell membranes prepared from cells expressing CCK₁ or CCK₂ receptors, a suitable radioligand (e.g., ¹²⁵I-labeled CCK-8), this compound, assay buffer, glass fiber filters.

-

Procedure:

-

Assay Setup: In a 96-well filter plate, add a constant concentration of the radioligand to each well.

-

Competitive Binding: Add increasing concentrations of unlabeled this compound to the wells.

-

Incubation: Add the cell membrane preparation to initiate the binding reaction and incubate to allow the binding to reach equilibrium.[12]

-

Separation: Separate the bound and free radioligand by rapid filtration through the glass fiber filters.

-

Detection: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.[12]

-

Data Analysis: Plot the percentage of specific binding versus the logarithm of the competitor concentration. Use non-linear regression analysis to determine the IC₅₀ value, which can then be used to calculate the inhibitory constant (Kᵢ).[12]

-

Mandatory Visualizations

References

- 1. innoprot.com [innoprot.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Tissue-specific effects of chronic dietary leucine and norleucine supplementation on protein synthesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Leucine is a direct-acting nutrient signal that regulates protein synthesis in adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 6-Diazo-5-oxo-L-norleucine - Wikipedia [en.wikipedia.org]

- 8. 6-diazo-5-oxo-L-norleucine | C6H9N3O3 | CID 9087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. thieme-connect.com [thieme-connect.com]

- 12. benchchem.com [benchchem.com]

N-Carbobenzoxy-DL-norleucine: A Versatile Building Block for the Synthesis of Unnatural Amino Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Carbobenzoxy-DL-norleucine (N-Cbz-DL-norleucine) is a protected form of the unnatural amino acid norleucine. Its unique structural features, particularly the linear four-carbon side chain, make it an invaluable starting material for the synthesis of a diverse array of other unnatural amino acids. The carbobenzoxy (Cbz) protecting group provides robust protection of the α-amino group, allowing for selective chemical modifications on the side chain. This guide provides a comprehensive overview of the chemical properties of N-Cbz-DL-norleucine and detailed methodologies for its use as a scaffold in the creation of novel amino acid derivatives for applications in drug discovery and peptide engineering.

Chemical and Physical Properties

N-Cbz-DL-norleucine is a white to off-white crystalline solid. A summary of its key chemical and physical properties is presented in Table 1. The Cbz group can be reliably removed under various conditions, most commonly through catalytic hydrogenolysis, providing the free amino acid when desired.

| Property | Value |

| Molecular Formula | C₁₄H₁₉NO₄ |

| Molecular Weight | 265.30 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 64-66 °C |

| Solubility | Soluble in organic solvents (e.g., DMF, DCM, Ethyl Acetate), insoluble in water |

| Purity (typical) | >98% |

Synthesis of this compound

The foundational step for utilizing DL-norleucine as a building block is the protection of its α-amino group. The most common and well-established method is the Schotten-Baumann reaction, where the amino acid is treated with benzyl chloroformate under basic conditions.

Experimental Protocol: N-Cbz Protection of DL-Norleucine

Materials:

-

DL-Norleucine

-

Sodium Carbonate (Na₂CO₃)

-

Benzyl Chloroformate (Cbz-Cl)

-

Dioxane

-

Water

-

Diethyl Ether

-

Hydrochloric Acid (HCl, 1M)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve DL-norleucine (1.0 eq) in a 1M solution of sodium carbonate in water.

-

Cool the solution to 0 °C in an ice bath with gentle stirring.

-

To this solution, add benzyl chloroformate (1.1 eq) and a small amount of dioxane to aid in solubility, dropwise over 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.

-

Carefully acidify the aqueous layer to a pH of approximately 2 with 1M HCl at 0 °C. A white precipitate of N-Cbz-DL-norleucine will form.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

Expected Yield: 85-95%

This compound as a Scaffold for Unnatural Amino Acids

The true utility of N-Cbz-DL-norleucine lies in the chemical accessibility of its n-butyl side chain. This aliphatic chain provides multiple sites for functionalization, enabling the synthesis of a wide range of novel amino acid structures. Key transformations include oxidation, halogenation, and other C-H functionalization reactions.

Caption: Synthetic pathways from N-Cbz-DL-norleucine.

Side-Chain Oxidation: Access to Hydroxy and Keto Derivatives

The aliphatic side chain of N-Cbz-DL-norleucine can be selectively oxidized to introduce hydroxyl or keto functionalities. These transformations open up avenues for creating amino acids with altered polarity and hydrogen bonding capabilities, which are highly valuable in peptide design and drug development.

This protocol is based on established methods for remote C-H hydroxylation and would require optimization for this specific substrate.

Materials:

-

N-Cbz-DL-norleucine

-

N-Hydroxyphthalimide (NHPI)

-

Cobalt(II) acetylacetonate [Co(acac)₂]

-

Acetonitrile

-

Oxygen (balloon)

-

Silica Gel for column chromatography

Procedure:

-

To a solution of N-Cbz-DL-norleucine (1.0 eq) in acetonitrile, add N-hydroxyphthalimide (0.1 eq) and Co(acac)₂ (0.01 eq).

-

Stir the mixture under an oxygen atmosphere (balloon) at 60 °C.

-

Monitor the reaction by TLC or LC-MS for the formation of the hydroxylated product.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexane to isolate the γ-hydroxy derivative.

Expected Products and Potential Yields:

This reaction is expected to produce a mixture of regioisomers (γ, δ, and ε-hydroxylated products). The selectivity can be influenced by the choice of catalyst and reaction conditions.

| Product | Potential Yield Range |

| γ-Hydroxy-N-Cbz-DL-norleucine | 20-40% |

| δ-Hydroxy-N-Cbz-DL-norleucine | 15-30% |

| ε-Hydroxy-N-Cbz-DL-norleucine | 10-20% |

| Unreacted Starting Material | 10-30% |

Further oxidation of the hydroxylated derivatives using standard oxidizing agents (e.g., PCC, DMP) would yield the corresponding keto-amino acids.

Side-Chain Halogenation: A Gateway to Further Functionalization

The introduction of a halogen atom onto the side chain provides a versatile handle for subsequent nucleophilic substitution reactions, allowing for the incorporation of a wide variety of functional groups such as azides, alkynes, and thiols.

This protocol is based on radical halogenation reactions of aliphatic chains.

Materials:

-

N-Cbz-DL-norleucine

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon Tetrachloride (CCl₄)

-

Silica Gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve N-Cbz-DL-norleucine (1.0 eq) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.

-

Heat the mixture to reflux under a nitrogen atmosphere.

-

Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

-

Cool the reaction mixture and filter to remove succinimide.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to isolate the brominated derivatives.

Expected Products and Potential Yields:

Similar to oxidation, radical halogenation will likely produce a mixture of regioisomers.

| Product | Potential Yield Range |

| γ-Bromo-N-Cbz-DL-norleucine | 30-50% |

| δ-Bromo-N-Cbz-DL-norleucine | 20-35% |

| Other brominated isomers | 10-20% |

| Unreacted Starting Material | 5-15% |

The resulting halogenated derivatives can then be used in subsequent reactions, for example, with sodium azide to introduce an azido group, which can then be utilized in "click" chemistry applications.

Workflow for Unnatural Amino Acid Synthesis

The overall process for creating novel unnatural amino acids from N-Cbz-DL-norleucine can be visualized as a multi-step workflow.

Caption: General workflow for synthesizing unnatural amino acids.

Conclusion

This compound serves as a highly adaptable and valuable building block in the field of medicinal chemistry and peptide science. Its readily modifiable side chain provides a platform for the rational design and synthesis of a vast array of novel unnatural amino acids. The methodologies outlined in this guide, based on established chemical principles, offer a strategic approach for researchers to expand their chemical toolbox and explore new frontiers in drug discovery and the development of next-generation peptide therapeutics. Further research into more selective C-H functionalization methods will undoubtedly enhance the utility of this versatile scaffold.

The Enduring Guardian: A Technical Guide to the Role of the Carbobenzoxy Group in N-Cbz-DL-Norleucine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The carbobenzoxy (Cbz or Z) group, a stalwart in peptide chemistry, serves as a critical protecting group for the amine functionality of amino acids. This technical guide provides an in-depth analysis of the role of the Cbz group in the context of N-Cbz-DL-norleucine, a protected form of the non-proteinogenic amino acid norleucine. This document will elucidate the fundamental importance of the Cbz group in directing chemical reactions, detail experimental protocols for the synthesis and deprotection of N-Cbz-DL-norleucine, present relevant physicochemical and spectroscopic data, and explore its applications in synthetic chemistry and drug discovery. The strategic use of the Cbz group enables the controlled and stepwise synthesis of peptides and other complex molecules containing the unique hydrophobic side chain of norleucine.

The Core Function of the Carbobenzoxy (Cbz) Group

The primary role of the carbobenzoxy group is to act as a temporary shield for the nucleophilic and basic amino group of an amino acid.[1][2] This protection is paramount in multi-step syntheses, particularly in peptide bond formation, where the unprotected amine of one amino acid could lead to undesired side reactions with the activated carboxyl group of another.[2]

By reacting DL-norleucine with benzyl chloroformate, the amino group is converted into a significantly less reactive carbamate.[3] This transformation effectively "masks" the amine, allowing for subsequent chemical modifications at other parts of the molecule, such as the carboxyl group. The Cbz group is renowned for its stability across a broad spectrum of reaction conditions, including those that are basic and mildly acidic.[1] However, its true utility lies in its selective and facile removal under specific, mild conditions, most commonly through catalytic hydrogenolysis.[2][3]

Furthermore, the introduction of the Cbz group can enhance the crystallinity of the protected amino acid, which often simplifies purification by recrystallization.[4] Its aromatic nature can also improve the solubility of the protected amino acid in organic solvents commonly employed in synthesis.

Physicochemical and Spectroscopic Data

While specific data for the racemic N-Cbz-DL-norleucine is not extensively published, the properties can be inferred from its constituent enantiomers and the unprotected amino acid.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₉NO₄ | [1] |

| Molar Mass | 265.3 g/mol | [1] |

| Melting Point | 56-58 °C (for D-enantiomer) | [1] |

| Density | 1.160 ± 0.06 g/cm³ (Predicted) | [1] |

| Appearance | White to off-white powder | [5] |

Spectroscopic Data:

-

Infrared (IR) Spectroscopy: The IR spectrum of a Cbz-protected amino acid will prominently feature a strong carbonyl stretching vibration from the carbamate group, typically in the range of 1680-1720 cm⁻¹. Additionally, N-H stretching and bending vibrations will be present, alongside the characteristic absorptions of the aromatic benzyl group and the aliphatic norleucine side chain.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the benzyl protons of the Cbz group (typically a multiplet around 7.3 ppm), a signal for the benzylic CH₂ protons (around 5.1 ppm), and signals corresponding to the protons of the norleucine backbone and side chain.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the carbamate carbonyl carbon (around 156 ppm), signals for the aromatic carbons of the benzyl group, and the aliphatic carbons of the norleucine moiety.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of N-Cbz-DL-norleucine (265.3 m/z). Common fragmentation patterns would involve the loss of the benzyl group or the entire Cbz moiety.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of N-Cbz protected amino acids and provide a reliable framework for the preparation and deprotection of N-Cbz-DL-norleucine.

Synthesis of N-Cbz-DL-Norleucine

This procedure is based on the Schotten-Baumann reaction, a widely used method for N-acylation.

Materials:

-

DL-Norleucine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂) or Diethyl ether

-

Hydrochloric acid (HCl)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution of DL-Norleucine: In a flask equipped with a magnetic stirrer, dissolve DL-norleucine (1.0 equivalent) in an aqueous solution of sodium carbonate or sodium bicarbonate (2.0 equivalents). The use of a mixed buffer system of Na₂CO₃ and NaHCO₃ can effectively maintain the pH between 8 and 10.[2]

-

Reaction: Cool the solution to 0-5 °C in an ice bath. While stirring vigorously, slowly and simultaneously add benzyl chloroformate (1.1 equivalents) and a solution of sodium hydroxide to maintain the pH of the reaction mixture between 8 and 10.

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous layer with dichloromethane or diethyl ether to remove any unreacted benzyl chloroformate and other organic impurities.

-

Acidification and Precipitation: Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 2 with dilute hydrochloric acid. The N-Cbz-DL-norleucine product will precipitate out of the solution.

-

Isolation and Drying: Collect the white precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum over a suitable desiccant.

-

Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

Expected Yield: Yields for this type of reaction are typically high, often in the range of 80-95%.

Deprotection of N-Cbz-DL-Norleucine (Catalytic Hydrogenolysis)

This is the most common and mildest method for the removal of the Cbz group.

Materials:

-

N-Cbz-DL-Norleucine

-

Palladium on carbon (Pd/C) catalyst (5-10 mol%)

-

Solvent (e.g., Methanol, Ethanol, Ethyl acetate)

-

Hydrogen source (e.g., Hydrogen gas balloon, Parr hydrogenator)

-

Celite or another filtration aid

Procedure:

-

Reaction Setup: Dissolve N-Cbz-DL-norleucine (1.0 equivalent) in a suitable solvent in a reaction vessel equipped with a magnetic stirrer.

-

Catalyst Addition: Carefully add the Pd/C catalyst to the solution.

-

Hydrogenation: Secure a hydrogen-filled balloon to the reaction vessel or place it in a Parr hydrogenator. Stir the mixture vigorously under a hydrogen atmosphere at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by TLC. The reaction is typically complete within a few hours.

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected DL-norleucine.

Role in Synthetic Workflows and Drug Development

The primary application of N-Cbz-DL-norleucine is as a building block in peptide synthesis and the construction of more complex organic molecules.[6] Norleucine itself is a non-proteinogenic amino acid, an isomer of leucine, that has garnered interest in drug discovery.[7] Its linear, unbranched hydrophobic side chain can be used to probe the structure-activity relationships of peptides and to enhance their metabolic stability.[7]

The incorporation of D-amino acids, and by extension, racemic mixtures like DL-norleucine, is a key strategy to increase the resistance of peptide-based drugs to enzymatic degradation by proteases, thereby extending their in vivo half-life.[6]

While there are no specific signaling pathways directly attributed to N-Cbz-DL-norleucine, peptides synthesized using this building block may be designed to interact with a variety of biological targets. For instance, norleucine has been used as a substitute for methionine to study its role in the neurotoxic effects of Amyloid-β peptides in Alzheimer's disease research.[7]

Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core logical and experimental workflows involving the Cbz group in the context of N-Cbz-DL-norleucine.

Figure 1: General workflow for the protection, application, and deprotection of DL-norleucine using the Cbz group.

Figure 2: Logical workflow for the incorporation of N-Cbz-DL-norleucine into a peptide chain via solid-phase peptide synthesis.

Conclusion

The carbobenzoxy group remains an indispensable tool in the arsenal of the synthetic chemist. In the context of N-Cbz-DL-norleucine, it provides a robust and reliable method for masking the reactive amino group, thereby enabling the controlled incorporation of the unique norleucine side chain into peptides and other complex molecules. The straightforward procedures for its introduction and removal, coupled with its stability, ensure its continued relevance in both academic research and the development of novel therapeutics. This guide provides the foundational knowledge and practical protocols necessary for the effective utilization of N-Cbz-DL-norleucine in a variety of synthetic applications.

References

- 1. chembk.com [chembk.com]

- 2. experts.umn.edu [experts.umn.edu]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Leucine, N-carboxy-, N-benzyl ester, L- | C14H19NO4 | CID 74840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. DL -Norleucine 616-06-8 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

A Technical Guide to the Racemic Nature of N-Carbobenzoxy-DL-norleucine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Carbobenzoxy-DL-norleucine (Cbz-DL-Nle) is a protected amino acid derivative critical in peptide synthesis and pharmaceutical development. Its designation as "DL" signifies that it is a racemic mixture, containing equal amounts of the D- and L-enantiomers. This technical guide provides an in-depth exploration of the racemic nature of Cbz-DL-Nle, detailing its synthesis, the stereochemical implications of the synthetic route, and methodologies for the resolution of its enantiomers. This document aims to equip researchers with the foundational knowledge required for the effective handling and application of this compound in stereospecific contexts.

The Origin of Racemic this compound

The racemic nature of this compound is a direct consequence of the stereochemistry of its starting materials and the reaction mechanism employed in its synthesis. The precursor, DL-norleucine, is a non-proteinogenic amino acid that is commercially available as a racemic mixture.

The standard and most widely used method for the N-protection of amino acids, including DL-norleucine, is the Schotten-Baumann reaction.[1][2][3] This reaction involves the acylation of the amino group with benzyl chloroformate (also known as carbobenzoxy chloride or Cbz-Cl) under basic conditions.[4] The mechanism of the Schotten-Baumann reaction is a nucleophilic acyl substitution, which does not affect the existing chiral center of the amino acid.[1] Therefore, if the starting amino acid is racemic, the resulting N-protected product will also be a racemic mixture.

The synthesis of enantiomerically pure N-Cbz-L-norleucine or N-Cbz-D-norleucine necessitates either starting with the corresponding pure enantiomer of norleucine or resolving the racemic mixture after the protection step.

Synthesis of this compound

The synthesis of this compound is typically achieved via the Schotten-Baumann reaction.

Reaction Scheme

The overall reaction can be depicted as follows:

-

Starting Materials: DL-Norleucine, Benzyl Chloroformate (Cbz-Cl)

-

Reagents: A base (e.g., sodium hydroxide or sodium carbonate) and a suitable solvent system (typically a mixture of water and an organic solvent).

-

Product: this compound

Experimental Protocol: Schotten-Baumann Reaction

The following is a generalized protocol for the synthesis of this compound:

-

Dissolution of DL-Norleucine: DL-norleucine is dissolved in an aqueous solution of a base, such as sodium hydroxide, to form the corresponding sodium salt. This step deprotonates the amino group, enhancing its nucleophilicity.

-

Cooling: The solution is cooled in an ice bath to control the exothermic reaction and minimize potential side reactions.

-

Addition of Benzyl Chloroformate: Benzyl chloroformate is added dropwise to the cooled solution with vigorous stirring. The base is concurrently added to neutralize the hydrochloric acid byproduct that is formed during the reaction, maintaining a basic pH.

-

Reaction Completion: After the addition is complete, the reaction mixture is stirred for several hours at room temperature to ensure the reaction goes to completion.

-

Work-up and Isolation: The reaction mixture is typically washed with an organic solvent, such as diethyl ether, to remove any unreacted benzyl chloroformate. The aqueous layer is then acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3. This protonates the carboxylate group, causing the N-Cbz-DL-norleucine to precipitate out of the solution.

-

Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

Physicochemical Properties of N-Carbobenzoxy-norleucine Enantiomers

While detailed comparative data for all physicochemical properties of the individual enantiomers and the racemic mixture are not extensively published in a single source, some key properties can be compiled from various suppliers and literature.

| Property | This compound | N-Carbobenzoxy-D-norleucine | N-Carbobenzoxy-L-norleucine |

| Molecular Formula | C₁₄H₁₉NO₄ | C₁₄H₁₉NO₄ | C₁₄H₁₉NO₄ |

| Molecular Weight | 265.31 g/mol | 265.31 g/mol | 265.31 g/mol |

| Melting Point | 104-108 °C | 56-58 °C[5] | Data not readily available |

| Appearance | White to off-white crystalline powder | Data not readily available | Data not readily available |

| Optical Rotation | 0° (racemic) | Specific rotation value will be equal in magnitude but opposite in sign to the L-enantiomer. | Specific rotation value will be non-zero. |

| Solubility | Soluble in many organic solvents | Soluble in many organic solvents | Soluble in many organic solvents |

Resolution of Racemic this compound

The separation of the D- and L-enantiomers from the racemic mixture of this compound is a crucial step for applications requiring stereochemical purity. Two primary strategies can be employed: enzymatic resolution and chemical resolution via diastereomeric salt formation.

Enzymatic Resolution

General Protocol Outline:

-

Enzyme Selection: An appropriate enzyme, such as an L-aminoacylase, is selected. This enzyme will selectively hydrolyze the N-Cbz group from the L-enantiomer, leaving the N-Cbz-D-enantiomer intact.

-

Reaction Conditions: The racemic N-Cbz-DL-norleucine is dissolved in a buffered aqueous solution at an optimal pH and temperature for the chosen enzyme.

-

Enzymatic Hydrolysis: The enzyme is added to the solution, and the reaction is allowed to proceed. The progress of the reaction can be monitored by techniques such as HPLC.

-

Separation: Upon completion, the reaction mixture will contain L-norleucine and unreacted N-Cbz-D-norleucine. These two compounds can be separated based on their different physical and chemical properties (e.g., solubility, charge).

-

Isolation of Enantiomers: The L-norleucine can be isolated and, if required, re-protected with the Cbz group. The N-Cbz-D-norleucine can be extracted and purified.

Chemical Resolution via Diastereomeric Salt Formation

This classical resolution technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

General Protocol Outline:

-

Selection of Resolving Agent: A chiral resolving agent, typically a chiral base (e.g., brucine, strychnine, or a chiral amine) or a chiral acid (e.g., tartaric acid derivatives), is chosen.[7] For the acidic N-Cbz-DL-norleucine, a chiral base would be appropriate.

-

Salt Formation: The racemic N-Cbz-DL-norleucine and the chiral resolving agent are dissolved in a suitable solvent to form the diastereomeric salts.

-

Fractional Crystallization: The solvent is slowly evaporated, or the solution is cooled to induce the crystallization of the less soluble diastereomeric salt.

-

Isolation of Diastereomer: The crystals of the less soluble diastereomer are collected by filtration. The more soluble diastereomer remains in the mother liquor.

-

Liberation of Enantiomers: Each separated diastereomeric salt is then treated with an acid or a base to break the salt and liberate the pure enantiomer of N-Cbz-norleucine and the resolving agent.

Visualizations

Synthesis of this compound

References

- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. byjus.com [byjus.com]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]

N-Carbobenzoxy-DL-norleucine: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Carbobenzoxy-DL-norleucine is a synthetic amino acid derivative that serves as a crucial building block in the design and synthesis of novel peptide-based therapeutics. As a non-proteinogenic amino acid, norleucine, an isomer of leucine, offers unique structural properties that can be leveraged to enhance the pharmacological profiles of peptide drug candidates. The carbobenzoxy (Cbz or Z) protecting group on the amino terminus allows for controlled and stepwise peptide synthesis. This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of this compound in the field of drug discovery and development.

Physicochemical Properties

This compound is a white to almost white crystalline powder. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 15027-13-1 | [1] |

| Molecular Formula | C14H19NO4 | [2] |

| Molecular Weight | 265.3 g/mol | [2] |

| Melting Point | 104.0 to 108.0 °C | [3] |

| Purity | >98.0% (T)(HPLC) | [3] |

| Appearance | White to Almost white powder to crystal | [3] |

| Synonyms | N-Cbz-DL-norleucine, Z-DL-Nle-OH, N-Benzyloxycarbonyl-DL-norleucine |

Role in Peptide Synthesis and Drug Design

The primary application of this compound is in peptide synthesis, where it serves as a protected amino acid building block.[4] The Cbz group provides robust protection for the amino group, preventing unwanted side reactions during peptide bond formation.[4] This protection is crucial for the controlled, stepwise assembly of peptide chains.[5] The Cbz group is stable under the basic conditions used for Fmoc deprotection and the acidic conditions for Boc deprotection, offering orthogonality in complex synthesis strategies.

The incorporation of the unnatural amino acid norleucine into peptide sequences is a key strategy in modern drug design to overcome the limitations of native peptides, such as poor metabolic stability. Peptides containing D-amino acids or other non-canonical amino acids like norleucine often exhibit increased resistance to enzymatic degradation by proteases, leading to a longer in vivo half-life.

Norleucine is structurally similar to leucine but lacks the methyl group, and it is also considered an isostere of methionine, lacking the sulfur atom.[6][7] This property allows it to be used as a substitute for methionine to probe the role of this amino acid in biological processes and to prevent oxidation, thereby increasing the stability and shelf-life of a peptide.[6] A notable application is in the study of Alzheimer's disease, where substituting methionine with norleucine in amyloid-β peptides has been shown to reduce their neurotoxic effects.[6][7]

Experimental Protocols

Synthesis of this compound

A general method for the N-carbobenzoxylation of an amino acid is the Schotten-Baumann reaction. This can be adapted for the synthesis of this compound.

Materials:

-

DL-norleucine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium hydroxide (NaOH) or sodium carbonate (Na2CO3)

-

Diethyl ether or other suitable organic solvent

-

Hydrochloric acid (HCl)

-

Ice bath

-

Stirring apparatus

Procedure:

-

Dissolve DL-norleucine in an aqueous solution of sodium hydroxide or sodium carbonate to form the sodium salt.

-

Cool the solution in an ice bath to 0-5 °C.

-

While stirring vigorously, add benzyl chloroformate and a 4N NaOH solution dropwise and simultaneously over a period of 30-45 minutes. Maintain the pH of the reaction mixture between 9 and 10 and the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for 2-3 hours.

-

Extract the reaction mixture with an organic solvent like diethyl ether to remove unreacted benzyl chloroformate and other impurities.

-

Acidify the aqueous layer with hydrochloric acid to precipitate the this compound.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

For further purification, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be performed.

Solid-Phase Peptide Synthesis (SPPS) using this compound

The following is a generalized protocol for the manual solid-phase synthesis of a peptide incorporating this compound. This protocol assumes the use of a standard resin (e.g., Merrifield or Rink Amide resin) and Fmoc-based chemistry for the other amino acids.

Materials:

-

Appropriate resin (e.g., Rink Amide resin)

-

This compound

-

Fmoc-protected amino acids

-

Coupling agent (e.g., HBTU, HATU)

-

Base (e.g., DIEA)

-

Deprotection agent (e.g., 20% piperidine in DMF)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., TFA-based)

-

Kaiser test reagents

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.

-

Fmoc Deprotection (for subsequent cycles): Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Monitor completion with a Kaiser test (positive result indicates a free amine).

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-